

# Cefamandole Lithium: A Comprehensive Technical Guide on Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of **cefamandole lithium**. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key physicochemical properties, stability under various conditions, and detailed experimental protocols for stability assessment.

## **Chemical Structure and Physicochemical Properties**

Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic.[1][2] The lithium salt of cefamandole, **cefamandole lithium**, possesses the molecular formula C18H17LiN6O5S2 and a molecular weight of 468.44 g/mol .[3] The chemical structure of cefamandole consists of a beta-lactam ring fused to a dihydrothiazine ring, with a mandelamido side chain at position 7 and a 1-methyl-1H-tetrazol-5-yl-thiomethyl group at position 3.[1] The lithium ion is ionically bonded to the carboxylate group at position 4 of the dihydrothiazine ring.

Chemical Structure of Cefamandole Lithium



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Figure 1. Chemical Structure of Cefamandole Lithium.

A summary of the key physicochemical properties of cefamandole and its lithium salt is presented in Table 1. **Cefamandole lithium** is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[3]

Table 1: Physicochemical Properties of Cefamandole and Cefamandole Lithium

Property	Value	Reference
Cefamandole		
Molecular Formula	C18H18N6O5S2	-
Molecular Weight	462.5 g/mol	
pKa (acidic)	3.4	
LogP	0.5	
Solubility	0.581 g/L	
Cefamandole Lithium		
CAS Number	58648-57-0	
Molecular Formula	C18H17LiN6O5S2	
Molecular Weight	468.43578 g/mol	
Storage Temperature	-20°C	_
Physical Description	Hygroscopic	



## **Stability Profile**

The stability of cefamandole is a critical factor in its formulation, storage, and clinical use. Most of the available stability data pertains to cefamandole nafate, a prodrug that rapidly hydrolyzes to cefamandole in vivo. The stability of **cefamandole lithium** is expected to be similar to that of the active cefamandole moiety, particularly in solution.

## **Stability in Aqueous Solutions**

The stability of cefamandole in aqueous solutions is highly dependent on pH and temperature.

- Effect of pH: Cefamandole nafate exhibits the greatest stability in the pH range of 3.5 to 5.
   The degradation of cefamandole nafate in aqueous solutions follows first-order kinetics and is subject to specific acid-base catalysis, with degradation catalyzed by both hydrogen and hydroxide ions.
- Effect of Temperature: In solution, cefamandole is more stable at lower temperatures.
   Cefamandole solutions were found to be stable for approximately five days at 24°C and for 44 days at 5°C. In frozen solutions at -20°C, cefamandole nafate for intravenous administration is stable for at least 26 weeks.

Table 2: Stability of Cefamandole Nafate in Aqueous Solutions



Vehicle	Concentration	Temperature	Stability	Reference
0.9% Sodium Chloride Injection	2%	24°C	~5 days	
5% Dextrose Injection	2%	24°C	~5 days	
0.9% Sodium Chloride Injection	2%	5°C	44 days	
5% Dextrose Injection	2%	5°C	44 days	-
Water for Injection, USP	1g / 3mL	-20°C	52 weeks	<del>-</del>
0.9% Sodium Chloride Injection, USP	1g / 3mL	-20°C	52 weeks	_
5% Dextrose Injection, USP	1g / 3mL	-20°C	52 weeks	
0.9% Sodium Chloride Injection, USP	1g / 50mL or 100mL	-20°C	26 weeks	<del>-</del>
5% Dextrose Injection, USP	1g / 50mL or 100mL	-20°C	26 weeks	
0.9% Sodium Chloride	High and Low	Room Temp	< 8 hours (content drops below 90%)	_
5% Glucose	-	Room Temp	24 hours	_
0.9% NaCl	-	Room Temp	24 hours	_
5% Glucose	-	4°C	7 days	_
0.9% NaCl	-	4°C	7 days	



## **Solid-State Stability**

The stability of cefamandole in the solid state is influenced by temperature and humidity. The degradation of solid cefamandole nafate follows first-order kinetics. Amorphous forms of cephalosporins, including cefamandole sodium and cefamandole nafate, are significantly less stable than their crystalline counterparts, even when dry. The presence of absorbed water generally accelerates the degradation rate and increases the number of degradation products.

Table 3: Solid-State Stability of Cefamandole Nafate

Condition	Degradation Kinetics	Key Findings	Reference
Dry Air (373-393 K)	First-order	Degradation occurs at elevated temperatures.	
76.4% Relative Humidity (323-353 K)	First-order	Increased humidity accelerates degradation.	<u>-</u>
>50% Relative Humidity (353 K)	First-order	Higher humidity leads to faster degradation.	-
Amorphous State	Apparent first-order	At least one order of magnitude less stable than crystalline form. Water accelerates decomposition.	_

## **Degradation Pathways**

The primary degradation pathway for cefamandole, like other  $\beta$ -lactam antibiotics, is the hydrolysis of the  $\beta$ -lactam ring, which leads to the loss of antibacterial activity.





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#### Figure 2. Primary Degradation Pathway of Cefamandole.

Other potential degradation pathways for cephalosporins include oxidation and photolysis, although hydrolysis is the most common. The thioether sulfur and the double bond in the dihydrothiazine ring are potential sites for oxidation.

# Experimental Protocols Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for accurately quantifying the concentration of cefamandole and separating it from its degradation products. The following is a general protocol that can be adapted for the analysis of **cefamandole lithium**.

Objective: To develop and validate a stability-indicating HPLC method for the determination of **cefamandole lithium** in the presence of its degradation products.

#### Materials and Reagents:

- Cefamandole lithium reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (e.g., potassium dihydrogen phosphate, sodium phosphate)
- Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment
- Bases (e.g., sodium hydroxide) for pH adjustment
- Water (HPLC grade)
- Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide



#### Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Data acquisition and processing software

#### Chromatographic Conditions (Example):

- Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of 10 volumes of acetonitrile and 90 volumes of a 0.02 M phosphate buffer (pH 7.0) has been used for a similar cephalosporin.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by scanning the UV spectrum of cefamandole (typically around 254 nm or 270 nm).
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Injection Volume: 10-20 μL

#### Method Validation (as per ICH guidelines):

- Specificity: Forced degradation studies are performed to demonstrate that the method can separate the intact drug from its degradation products.
  - Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
  - Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.
  - Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).
  - Thermal Degradation: Expose the solid drug or its solution to dry heat.

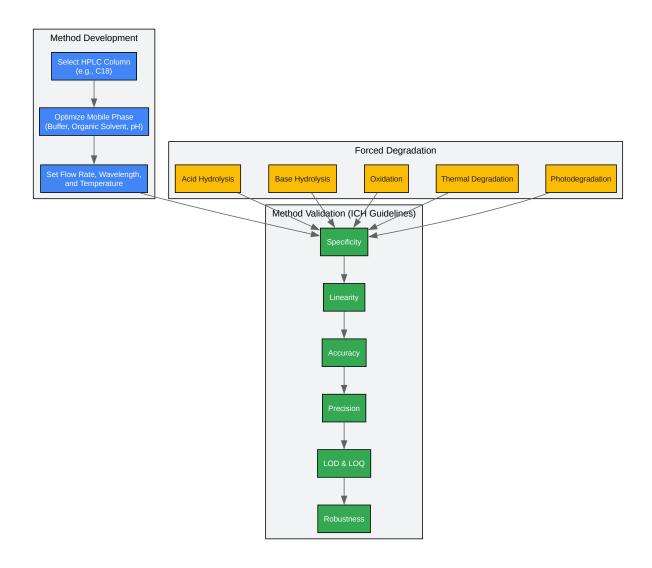
### Foundational & Exploratory





- Photodegradation: Expose the drug solution to UV and visible light.
- Linearity: Analyze a series of solutions with known concentrations of **cefamandole lithium** to establish a linear relationship between concentration and peak area.
- Accuracy: Determine the recovery of a known amount of cefamandole lithium spiked into a
  placebo mixture.
- Precision:
  - Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
  - Intermediate Precision (Inter-day precision): Analyze the same sample on different days,
     by different analysts, or with different equipment.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.





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Figure 3. Workflow for Stability-Indicating HPLC Method Development and Validation.



### Conclusion

This technical guide provides a detailed overview of the chemical structure and stability of **cefamandole lithium**. While much of the available stability data is derived from studies on cefamandole nafate, the information presented offers valuable insights into the expected stability profile of **cefamandole lithium**. The primary degradation pathway is hydrolysis of the β-lactam ring, which is influenced by pH, temperature, and moisture. For accurate stability assessment, a validated stability-indicating HPLC method is crucial. The provided experimental protocol serves as a foundation for developing and validating such a method for **cefamandole lithium**, ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this antibiotic.

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- To cite this document: BenchChem. [Cefamandole Lithium: A Comprehensive Technical Guide on Chemical Structure and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561444#cefamandole-lithium-chemical-structure-and-stability]

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